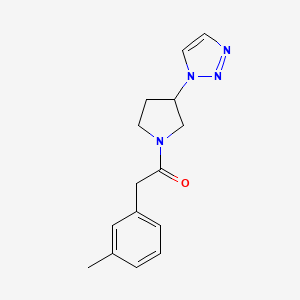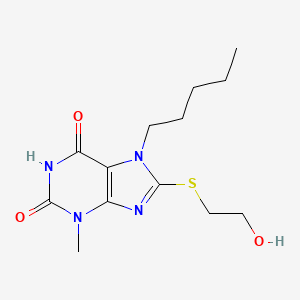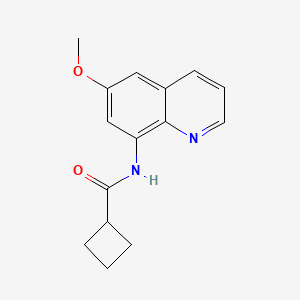
N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide” is a chemical compound . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It has diverse applications in scientific research due to its unique structure and properties.
Synthesis Analysis
A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction . Their linkers between the quinoline and the tert-butyltetrazole moieties differ in chain length, basicity, and substitution .Molecular Structure Analysis
The molecular structure of “this compound” is unique and contributes to its diverse applications in scientific research. The linkers between the quinoline and the tert-butyltetrazole moieties in the compound differ in chain length, basicity, and substitution .Chemical Reactions Analysis
The compound was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . The solid complex was characterized by several physicochemical methods .科学的研究の応用
Metabolism in Rat Liver Microsomes
The metabolism of a related compound, 8-aminoquinoline, was studied in rat hepatic microsomal systems. This study revealed the compound's transformation into two more polar metabolites, suggesting the involvement of different cytochrome P-450 isozymes in its metabolism, which could be relevant for understanding the metabolic pathways of similar compounds like N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide (Theoharides, Chung, & Velázquez, 1985).
Photostability and Biological Activity
Research on fluoroquinolones substituted at the 8 position, such as Q-35, highlights their stability against UV irradiation. This stability is attributed to the methoxy group at the 8 position, which might be relevant for understanding the photostability of this compound (Matsumoto et al., 1992).
Antileishmanial Activity
A study on the antileishmanial activity of lepidines, which are 6-methoxy-4-methyl-8-aminoquinoline derivatives, found that some members of this class significantly outperformed standard treatments. This suggests potential applications of this compound in antileishmanial therapy (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978).
Antibacterial Activity and Safety Profile
The synthesis and study of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents revealed their activity against various bacteria and highlighted a reduction in potential side effects compared to other compounds. This information could be pertinent for evaluating the safety and efficacy of this compound as an antibacterial agent (Sánchez et al., 1995).
Synthesis and Antimicrobial Study
A study focused on the synthesis of fluoroquinolone-based 4-thiazolidinones and their antimicrobial activities. The findings provide insights into the structural modifications that enhance antimicrobial activity, which could be applied to this compound (Patel & Patel, 2010).
特性
IUPAC Name |
N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-12-8-11-6-3-7-16-14(11)13(9-12)17-15(18)10-4-2-5-10/h3,6-10H,2,4-5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQJVNMBNLDMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2933614.png)
![2-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2933616.png)
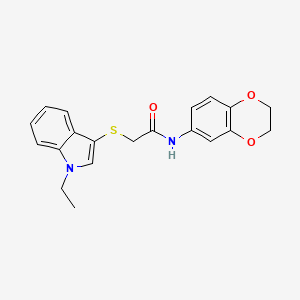

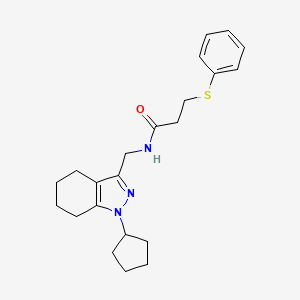

![ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2933624.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[1-propyl-3-(thiomorpholin-4-ylsulfonyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2933631.png)
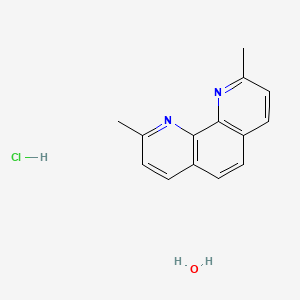
![7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2933633.png)
![5-(3-methoxypropyl)-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2933634.png)
